4-((tert-Butoxycarbonyl)amino)nicotinic acid
CAS No.: 171178-34-0
Cat. No.: VC2274495
Molecular Formula: C11H14N2O4
Molecular Weight: 238.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 171178-34-0 |
---|---|
Molecular Formula | C11H14N2O4 |
Molecular Weight | 238.24 g/mol |
IUPAC Name | 4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Standard InChI Key | FRZDXLXQZVISAQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=NC=C1)C(=O)O |
Introduction
Chemical Properties and Structure
Physical and Chemical Characteristics
4-((tert-Butoxycarbonyl)amino)nicotinic acid possesses several notable physical and chemical properties that determine its behavior in chemical reactions and its utility in pharmaceutical applications. Below is a comprehensive table of its key properties:
The compound's structure features a pyridine ring with a carboxylic acid group at position 3, an amino group protected by a tert-butoxycarbonyl (Boc) group at position 4. This particular arrangement contributes to its stability and reactivity profile, making it suitable for various synthetic applications .
Structural Significance
The Boc protecting group in 4-((tert-Butoxycarbonyl)amino)nicotinic acid serves a critical function in organic synthesis. This group protects the amino functionality during multi-step reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection when needed in a synthetic sequence. This property is particularly valuable in the synthesis of complex molecules requiring precise control over functional group reactivity.
Synthesis Methods
Standard Synthesis Procedure
4-((tert-Butoxycarbonyl)amino)nicotinic acid is primarily synthesized through the protection of the amino group in 4-aminonicotinic acid with a tert-butoxycarbonyl group. This protection strategy is crucial for preventing unwanted reactions during further synthesis steps. The process typically involves the reaction of 4-aminonicotinic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a suitable base, such as triethylamine or sodium hydroxide, in an appropriate solvent system.
The general reaction can be represented as:
4-aminonicotinic acid + di-tert-butyl dicarbonate → 4-((tert-Butoxycarbonyl)amino)nicotinic acid
This synthetic approach is scalable and provides relatively high yields, making it suitable for both laboratory research and industrial production. The reaction conditions can be optimized based on specific requirements, including temperature, solvent choice, and reaction time.
Alternative Synthesis Approaches
While the direct protection of 4-aminonicotinic acid is the most common method, alternative synthetic routes may be employed depending on specific requirements or starting material availability. These approaches may involve:
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Functionalization of appropriately substituted pyridine derivatives
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Introduction of the carboxylic acid group after Boc protection
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Selective reduction of nitropyridine derivatives followed by Boc protection
Each alternative approach offers unique advantages in terms of yield, purity, or accessibility of starting materials, providing synthetic chemists with flexibility in their methodologies.
Applications in Pharmaceutical Research
Role in Drug Development
4-((tert-Butoxycarbonyl)amino)nicotinic acid serves as a key intermediate in the production of various drugs, especially those targeting neurological and cardiovascular disorders . Its importance stems from several factors:
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The nicotinic acid component is related to vitamin B3, which has established roles in metabolism and cardiovascular health .
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The protected amino group allows for selective reactivity in complex synthesis pathways.
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The compound can be further functionalized to introduce additional reactive groups.
The versatility of this compound makes it valuable in medicinal chemistry for the synthesis of complex molecules, including drugs and drug candidates. Its applications are diverse, ranging from anti-inflammatory agents to anticancer compounds, highlighting its significance in pharmaceutical research and development.
Size (g) | Typical Availability | Approximate Price Range (USD) |
---|---|---|
0.250 | 10-20 days | $200-350 |
1.000 | 10-20 days | $500-850 |
5.000 | 10-20 days | $1,700-2,900 |
10.000 | 10-20 days | $2,900-4,900 |
Suppliers include specialized chemical companies and larger scientific supply corporations . The compound is typically shipped under appropriate storage conditions, with recommendations for storage at room temperature under inert gas to maintain stability and purity .
Comparison with Similar Compounds
Structural Analogues
Several structural analogues of 4-((tert-Butoxycarbonyl)amino)nicotinic acid exist, each with distinct properties and potential applications. The table below provides a comparison of our compound of interest with some closely related compounds:
Compound | Molecular Formula | Molecular Weight | CAS Number | Key Differences |
---|---|---|---|---|
4-((tert-Butoxycarbonyl)amino)nicotinic acid | C11H14N2O4 | 238.24 g/mol | 171178-34-0 | Base compound |
4-TERT-BUTOXYCARBONYLAMINO-6-METHYL-NICOTINIC ACID | C12H16N2O4 | 252.27 g/mol | 886371-91-1 | Additional methyl group at position 6 |
4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid | C11H12Cl2N2O4 | 307.13 g/mol | 929288-17-5 | Two chlorine substituents at positions 2 and 6 |
5-((tert-Butoxycarbonyl)amino)nicotinic acid | C11H14N2O4 | 238.24 g/mol | 337904-92-4 | Boc-protected amino group at position 5 instead of 4 |
These structural differences significantly impact the compounds' physical properties, reactivity, and potential biological activities. For instance, the additional methyl group in 4-TERT-BUTOXYCARBONYLAMINO-6-METHYL-NICOTINIC ACID alters its steric properties and hydrophobicity, potentially affecting its binding to biological targets . Similarly, the chlorine substituents in 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid introduce electron-withdrawing effects that can substantially change the compound's electronic properties and reactivity .
Functional Differences
Future Research Directions
Emerging Applications
The versatility of 4-((tert-Butoxycarbonyl)amino)nicotinic acid suggests several promising directions for future research:
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Development of novel drug candidates targeting specific neurological disorders
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Exploration of its potential in creating selective enzyme inhibitors
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Investigation of derivatives with enhanced anti-inflammatory or anticancer properties
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Application in peptide chemistry and protein modification
Given its structural features and the established importance of nicotinic acid derivatives in various biological processes, this compound holds significant potential for development in multiple therapeutic areas. The protected amino group provides a versatile handle for further functionalization, potentially leading to libraries of derivatives with diverse biological activities.
Optimization Strategies
Future research may focus on optimizing the synthesis and properties of 4-((tert-Butoxycarbonyl)amino)nicotinic acid and its derivatives through several approaches:
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Development of more efficient and environmentally friendly synthesis methods
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Exploration of alternative protecting groups that offer different selectivity profiles
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Investigation of structure-activity relationships to optimize biological activity
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Creation of targeted delivery systems for pharmaceutical applications
Each of these strategies has the potential to enhance the utility of this compound in both basic research and applied pharmaceutical development. The continued exploration of its properties and applications will likely yield valuable insights for medicinal chemistry and drug discovery.
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